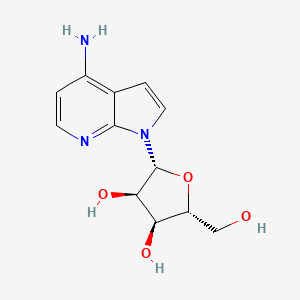

1-Deazatubercidin

Descripción

Its synthesis involves the glycosylation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, followed by sequential deprotection and reduction steps to yield the final compound . Early studies highlighted its structural similarity to natural purine nucleosides, with the key modification being the replacement of a nitrogen atom in the purine ring with a carbon atom (1-deaza modification), a change hypothesized to enhance metabolic stability or target specificity .

Propiedades

Número CAS |

83683-90-3 |

|---|---|

Fórmula molecular |

C12H15N3O4 |

Peso molecular |

265.26 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H15N3O4/c13-7-1-3-14-11-6(7)2-4-15(11)12-10(18)9(17)8(5-16)19-12/h1-4,8-10,12,16-18H,5H2,(H2,13,14)/t8-,9-,10-,12-/m1/s1 |

Clave InChI |

ICSYNCVSXUEZDG-DNRKLUKYSA-N |

SMILES |

C1=CN=C2C(=C1N)C=CN2C3C(C(C(O3)CO)O)O |

SMILES isomérico |

C1=CN=C2C(=C1N)C=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES canónico |

C1=CN=C2C(=C1N)C=CN2C3C(C(C(O3)CO)O)O |

Sinónimos |

1-deazatubercidin 4-amino-1-beta-D-ribofuranosyl-1H-pyrrolo(2,3-b)pyridine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Broader Class: Deazapurine Nucleosides

1-Deazatubercidin belongs to the 3,7-dideazapurine nucleoside family, distinct from other analogs like:

- 7-Deazapurines (e.g., Sulfinosine): These compounds, evaluated in mouse models, demonstrated in vivo antitumor activity, possibly due to enhanced uptake or resistance to enzymatic degradation .

- 3-Deazapurines (e.g., Sulfonosine analogs): These derivatives showed variable activity depending on substitution patterns, underscoring the importance of the deaza position (3 vs. 7) in biological activity .

Data Tables and Research Findings

Table 1: In Vitro Antitumor Activity of 1-Deazatubercidin and Analogs

Table 2: Comparative In Vivo Activity of Deazapurine Nucleosides

Mechanistic Insights and Structure-Activity Relationships

- Amino Substitutions: The diamino groups in Compound 16 likely enhance hydrogen bonding with target enzymes (e.g., kinases or nucleoside transporters), improving cellular uptake or binding affinity .

- Deaza Position: 7-Deazapurines (e.g., Sulfinosine) may mimic natural nucleosides more effectively than 3,7-dideazapurines, explaining their superior in vivo performance .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.